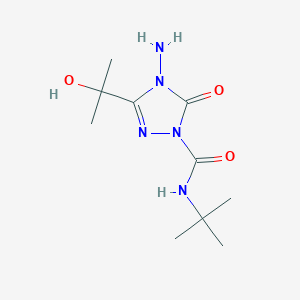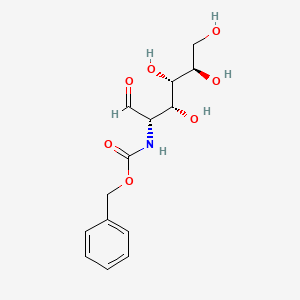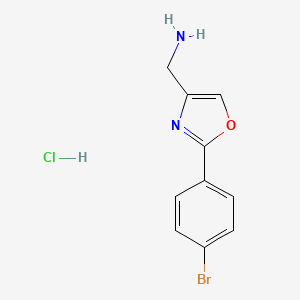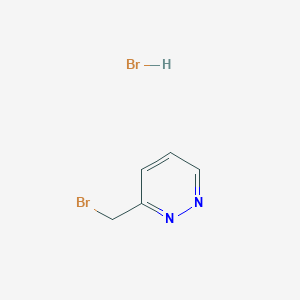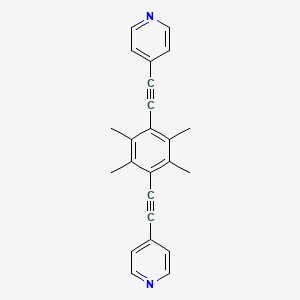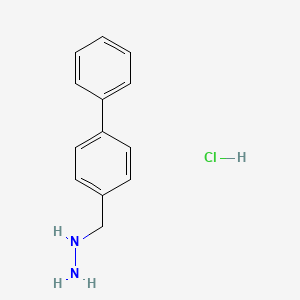
tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate
概要
説明
tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tert-butyl group, a pyrrolidine ring, and a pyridine moiety, making it a versatile molecule for chemical modifications and biological interactions.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features allow for the design of molecules with specific pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine and a carbonyl compound.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a base.
Final Coupling Step: The final step involves coupling the pyrrolidine and pyridine moieties through a reductive amination reaction, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the pyridine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridine ring to form piperidine derivatives, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of functional groups such as alkyl, aryl, or acyl groups.
作用機序
The mechanism of action of tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting signal transduction pathways.
Nucleic Acids: Interaction with DNA or RNA, influencing gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
- **tert-Butyl 3-((pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate
- **tert-Butyl 3-((methyl(pyridin-2-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate
- **tert-Butyl 3-((methyl(pyridin-4-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
特性
IUPAC Name |
tert-butyl 3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-9-7-15(13-20)12-19(4)11-14-6-5-8-18-10-14/h5-6,8,10,15H,7,9,11-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMVNEQKSDVXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


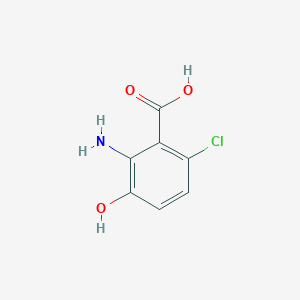
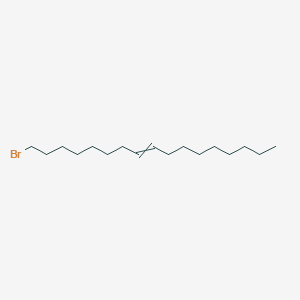
![1-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1375964.png)
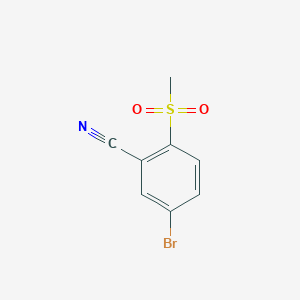
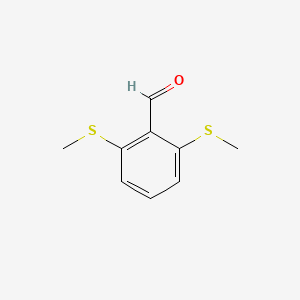
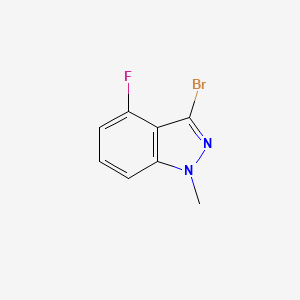
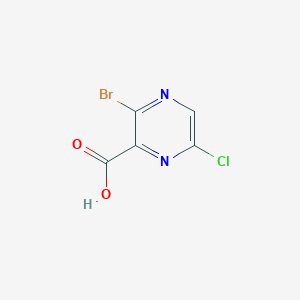
![4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1375972.png)
